2-Ethyl-5-fluoropyridine
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Overview
Description
2-Ethyl-5-fluoropyridine is a fluorinated pyridine derivative, characterized by the presence of an ethyl group at the second position and a fluorine atom at the fifth position of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-5-fluoropyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using a complex of aluminum fluoride and copper fluoride at high temperatures (450-500°C) can yield fluoropyridines . Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized fluorinating agents and catalysts. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced fluorination technology and the availability of fluorinated synthetic blocks have accelerated the development of these compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium nitrite and hydrofluoric acid are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted pyridines can be formed.
Oxidation Products: Aldehydes and carboxylic acids derived from the ethyl group.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
2-Ethyl-5-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies due to the presence of fluorine.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-fluoropyridine is largely influenced by the presence of the fluorine atom, which affects the electron density of the pyridine ring. This can alter the compound’s reactivity and interaction with biological targets. In medicinal chemistry, fluorinated pyridines are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 2-Ethyl-5-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom, which can significantly influence its chemical and biological properties. Compared to other fluoropyridines, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H8FN |
---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C7H8FN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |
InChI Key |
KIMHOHJJIOGBEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)F |
Origin of Product |
United States |
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